H-Dab(Fmoc)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

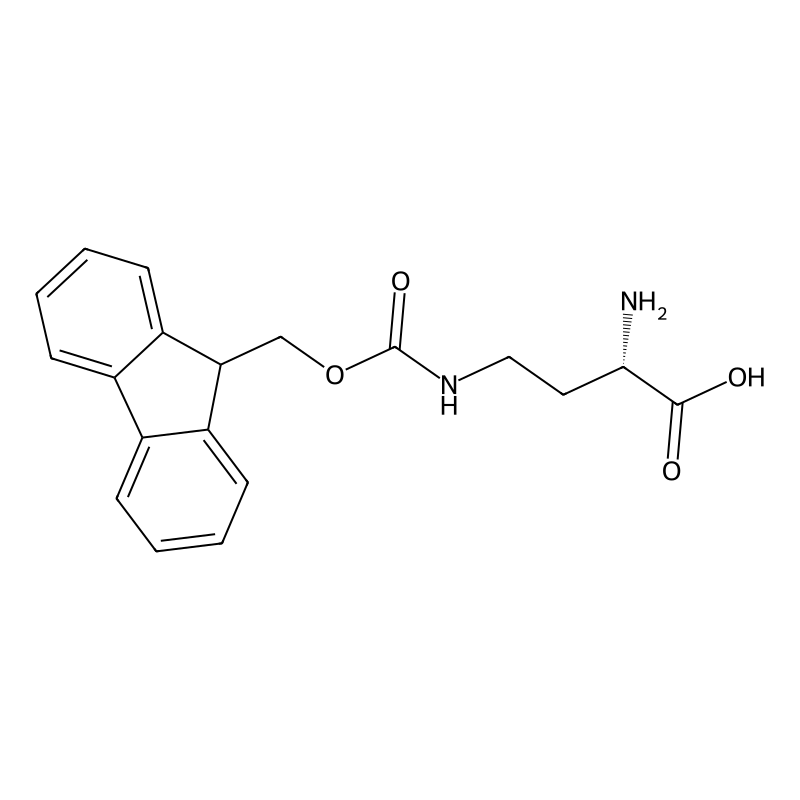

H-Dab(Fmoc)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid, is a protected amino acid derivative widely used in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino function, allowing for selective reactions without interfering with other functional groups. This compound features two amine groups, making it a versatile building block in the synthesis of peptides and other complex molecules.

- Peptide Bond Formation: It can react with carboxylic acids or other activated forms to form peptide bonds.

- Deprotection Reactions: The Fmoc group can be removed under basic conditions (commonly using piperidine) to yield the free amine for further reactions.

- Coupling Reactions: It is often used in conjunction with coupling reagents (e.g., DIC or HATU) to facilitate the formation of peptide bonds.

H-Dab(Fmoc)-OH exhibits biological activity primarily through its incorporation into peptides that may have therapeutic properties. Peptides synthesized with this compound can exhibit various biological activities, including antimicrobial, anticancer, and immunomodulatory effects. The presence of the two amine groups allows for enhanced interaction with biological targets, potentially increasing the efficacy of the resulting peptides.

The synthesis of H-Dab(Fmoc)-OH generally involves several steps:

- Fmoc Protection: The diaminobutyric acid is first protected with the Fmoc group using standard procedures involving Fmoc-Cl and a base.

- Purification: The product is purified using techniques such as chromatography to ensure high purity.

- Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

For example, one method involves dissolving diaminobutyric acid in a solvent mixture and adding Fmoc-Cl under controlled conditions to achieve the desired product .

H-Dab(Fmoc)-OH is primarily used in:

- Peptide Synthesis: As a building block for synthesizing peptides with specific sequences and functionalities.

- Drug Development: In the creation of peptide-based drugs that target specific biological pathways.

- Research: Used in studies exploring peptide interactions and functions within biological systems.

Studies on H-Dab(Fmoc)-OH often focus on its interactions within peptide structures. Research has shown that peptides containing H-Dab can exhibit enhanced binding affinity to receptors compared to those without this amino acid. Interaction studies typically involve:

- Binding Affinity Assays: Evaluating how well peptides bind to target proteins or receptors.

- Structural Analysis: Using techniques like X-ray crystallography or nuclear magnetic resonance to understand how H-Dab influences peptide conformation and activity.

H-Dab(Fmoc)-OH shares structural similarities with several other amino acid derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| H-Lys(Fmoc)-OH | Contains an additional amine group | More basic due to extra amine; used in different contexts |

| H-Arg(Fmoc)-OH | Contains guanidinium group | Higher basicity; often used in cationic peptides |

| H-Gly(Fmoc)-OH | Simplest amino acid; no side chain | Less sterically hindered; often used as linker |

| H-Dab(Boc)-OH | Similar protection but uses Boc instead of Fmoc | Different deprotection conditions |

| H-Dab(Alloc)-OH | Uses allyloxycarbonyl protection | Different reactivity profile due to allyl group |

H-Dab(Fmoc)-OH's unique combination of properties makes it particularly valuable in peptide synthesis where specific functionalization and reactivity are required.